5-Fluoro-2-methoxybenzonitrile

Übersicht

Beschreibung

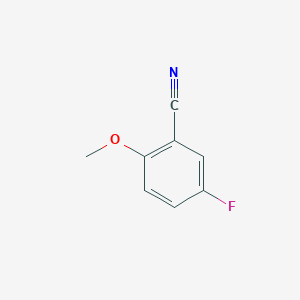

5-Fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . . This compound is characterized by a fluorine atom and a methoxy group attached to a benzene ring, along with a nitrile group.

Vorbereitungsmethoden

5-Fluoro-2-methoxybenzonitrile can be synthesized through various methods. One common synthetic route involves the fluorination of 2-methoxybenzonitrile. This can be achieved by reacting 2-methoxybenzonitrile with a fluorinating agent such as cesium fluoride in the presence of a suitable solvent like ether . The reaction conditions typically involve heating the mixture to facilitate the substitution of the fluorine atom.

Analyse Chemischer Reaktionen

5-Fluoro-2-methoxybenzonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile group.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 5-fluoro-2-methoxybenzonitrile serves as an intermediate for the synthesis of more complex organic molecules. Its ability to participate in substitution and coupling reactions allows chemists to develop new compounds with desired properties, contributing significantly to material science and chemical synthesis.

Biology

The compound is also utilized in biological research, particularly in the development of fluorinated compounds that can be used as probes or markers in biological studies. The fluorine atom enhances the compound's visibility in various imaging techniques, making it useful for tracking biological processes at the molecular level .

Medicine

In medicinal chemistry, this compound acts as a building block for synthesizing pharmaceutical compounds. Its structural modifications can lead to the development of new drugs targeting specific diseases, including cancer and neurodegenerative disorders. The compound's interaction with biological targets is crucial for designing effective therapeutic agents .

Industry

The industrial applications of this compound include its use in the production of specialty chemicals and materials. Its unique properties allow it to modify biological activity, making it an attractive candidate for formulating pesticides and herbicides within agricultural chemistry .

Case Study 1: Development of BCAT Inhibitors

A recent study explored the use of compounds related to this compound as inhibitors for branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. The research highlighted how structural variations around the benzonitrile moiety could enhance the inhibitory activity against BCAT1 and BCAT2 enzymes, showcasing the compound's potential in cancer therapy .

Case Study 2: Synthesis of Fluorinated Probes

Another investigation focused on synthesizing fluorinated probes using this compound as a precursor. These probes were designed for imaging applications in cellular biology, demonstrating how modifications to this compound can lead to significant advancements in biomedical research methodologies.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methoxybenzonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2-methoxybenzonitrile can be compared with other similar compounds such as:

2-Fluoro-5-methoxybenzonitrile: This compound has the same molecular formula but with different positions of the fluorine and methoxy groups.

5-Fluoro-2-methylbenzonitrile: This compound has a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and applications.

Biologische Aktivität

5-Fluoro-2-methoxybenzonitrile (CAS Number: 189628-38-4) is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of a fluoro group, a methoxy group, and a nitrile functional group, enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆FNO |

| IUPAC Name | This compound |

| Purity | ≥95% |

| Storage Conditions | +4°C |

The compound's structure allows it to act as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoro and methoxy groups influence the compound's reactivity and binding affinity to various biological molecules. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes.

Potential Targets

- Serotonin Receptors : Preliminary studies suggest that compounds with similar structures exhibit selectivity for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in various neuropsychiatric conditions .

- Enzymatic Pathways : The nitrile group may facilitate interactions with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

- In Vitro Studies : Investigations into the compound's effects on cell lines have shown promising results in modulating cell proliferation and apoptosis. For instance, studies indicate that similar fluorinated compounds can inhibit specific cancer cell lines.

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic potential of derivatives of this compound. These studies reveal a favorable safety profile and significant bioactivity against targeted diseases .

- Structure-Activity Relationship (SAR) : SAR studies have identified critical functional groups that enhance biological activity. For example, modifications to the methoxy or fluoro substituents can significantly impact receptor binding affinity and selectivity .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of fluorinated benzonitriles demonstrated that this compound exhibited cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

Research focused on serotonin receptor modulation found that compounds similar to this compound showed selective agonism at the 5-HT2C receptor. This selectivity is crucial for developing new antipsychotic medications with reduced side effects compared to existing treatments .

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCVSNKXADJGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382262 | |

| Record name | 5-Fluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189628-38-4 | |

| Record name | 5-Fluoro-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189628-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.